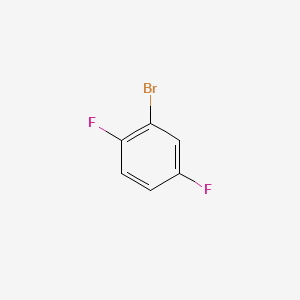

2-Bromo-1,4-difluorobenzene

Description

Properties

IUPAC Name |

2-bromo-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRCSPKQEDMVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192949 | |

| Record name | 2-Bromo-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-94-0 | |

| Record name | 1-Bromo-2,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 399-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Difluorobromobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U82UU94PVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,4-difluorobenzene (CAS: 399-94-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,4-difluorobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, safety and handling protocols, and its applications in significant chemical reactions, including its role as a precursor in the synthesis of Ametantrone.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 399-94-0[1][2] |

| Molecular Formula | C₆H₃BrF₂[1][2] |

| Molecular Weight | 192.99 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| InChI | InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H[1] |

| InChIKey | XCRCSPKQEDMVBO-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C=C1F)Br)F[2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Clear, colorless liquid |

| Melting Point | -31 °C[1] |

| Boiling Point | 58-59 °C at 20 mmHg[1] |

| Density | 1.708 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.508[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, typical analytical techniques used for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the structure and purity of the compound.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is commonly employed to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance, and appropriate precautions must be taken.

Table 3: Hazard Identification and Safety Precautions

| Hazard Class | GHS Classification | Precautionary Measures |

| Skin Irritation | Category 2 (H315) | Wear protective gloves and clothing. |

| Eye Irritation | Category 2 (H319) | Wear safety glasses with side-shields or goggles. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) - Respiratory tract irritation | Use in a well-ventilated area or with a fume hood. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and common reactions involving this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 1,4-difluorobenzene (B165170). The following protocol is adapted from procedures for similar aryl bromides.[3][4]

Materials:

-

1,4-Difluorobenzene

-

Liquid Bromine

-

Iron powder (catalyst)

-

Sodium hydroxide (B78521) solution (10%)

-

Anhydrous Calcium Chloride

-

Dichloromethane

Procedure:

-

To a glass-lined reactor equipped with a stirrer, add 1,4-difluorobenzene and a catalytic amount of iron powder.

-

Under vigorous stirring, cool the mixture to a temperature between -6 to 10 °C.

-

Slowly add liquid bromine dropwise, maintaining the temperature within the specified range.

-

After the addition is complete, continue stirring for 6-8 hours.[3]

-

Quench the reaction by adding a small amount of water to form a solution and stir until the color of the bromine disappears.

-

Separate the organic layer and neutralize it with a 10% sodium hydroxide solution.

-

Wash the organic layer with water and dry it over anhydrous calcium chloride.

-

The crude product can be purified by fractional distillation to yield pure this compound.[3]

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying liquid compounds with close boiling points.[5][6][7][8][9]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Stir bar

Procedure:

-

Add the crude this compound to the round-bottom flask with a stir bar.

-

Assemble the fractional distillation apparatus.

-

Heat the flask gently. The vapor will rise through the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound (approximately 147-149 °C at atmospheric pressure, or 58-59 °C at 20 mmHg).[1][3]

Application in Suzuki-Miyaura Coupling

This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10][11][12][13]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Water (degassed)

Procedure:

-

In a pressure flask equipped with a stir bar, combine this compound, the arylboronic acid (1.1 equivalents), and the base (2.5 equivalents).

-

Add the anhydrous solvent and degassed water.

-

Purge the mixture with an inert gas (e.g., argon) for 10 minutes.

-

Add the palladium catalyst (0.1 equivalents) to the mixture and continue purging with the inert gas for another 10 minutes.

-

Seal the vessel and heat the reaction mixture to 85 °C overnight with vigorous stirring.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Work-up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

-

The product can be purified by column chromatography.

Application in Lithiation Reactions

Lithiation of this compound provides a route to functionalized difluorobenzene derivatives. The halogen-metal exchange is typically performed at low temperatures.[1][14][15][16][17]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) or other organolithium reagent

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Electrophile (e.g., an aldehyde, ketone, or carbon dioxide)

Procedure:

-

Dissolve this compound in dry THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to -100 °C using a liquid nitrogen/toluene bath.

-

Slowly add n-butyllithium dropwise, ensuring the temperature does not rise above -90 °C.

-

Stir the mixture for 1 hour at -100 °C.

-

Quench the reaction by adding the desired electrophile (1.5 equivalents).

-

Allow the reaction to slowly warm to room temperature.

-

Work-up the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify as necessary.

Role as a Precursor in Ametantrone Synthesis

This compound is a key starting material in the synthesis of 1,4-difluoroanthraquinone, which is a precursor to the anticancer agent Ametantrone.[1][18] This highlights its importance in the development of therapeutic agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling and its role in the synthesis of complex molecules such as Ametantrone underscore its significance in medicinal chemistry and drug development. Adherence to strict safety protocols is paramount when handling this compound to mitigate its potential hazards. The experimental procedures outlined in this guide provide a solid foundation for its use in a research and development setting.

References

- 1. 2-溴-1,4-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H3BrF2 | CID 67862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Purification [chem.rochester.edu]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. chembam.com [chembam.com]

- 8. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. joss.tcnj.edu [joss.tcnj.edu]

- 15. ias.ac.in [ias.ac.in]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on 2-Bromo-1,4-difluorobenzene

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Bromo-1,4-difluorobenzene, a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Data Summary

The core quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C6H3BrF2 | [1][2][3][4][5] |

| Molecular Weight | 192.99 g/mol | [1][3][4][5] |

| CAS Number | 399-94-0 | [2][4][5] |

| Appearance | Clear, colorless liquid | [2][5] |

| Density | 1.692 g/cm³ | [2] |

| Boiling Point | 155.4 °C at 760 mmHg | [2] |

| Melting Point | -31 °C | [2] |

| Flash Point | 65 °C | [2] |

| Refractive Index | n20/D 1.508 | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not available within the provided search results. These values are standardly determined using established analytical techniques such as mass spectrometry for molecular weight, and various spectroscopic and chromatographic methods for structural confirmation and purity assessment. For specific experimental procedures, researchers should consult peer-reviewed literature or established chemical analysis handbooks.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the chemical's name and its fundamental properties.

References

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Bromo-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-1,4-difluorobenzene. Due to the limited availability of publicly accessible, raw spectral data for this specific compound, this document presents a representative dataset derived from established principles of NMR spectroscopy and analysis of closely related fluorinated aromatic compounds. The provided data, experimental protocols, and visualizations serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit a complex splitting pattern due to the coupling of protons with each other and with the two magnetically non-equivalent fluorine atoms. The electron-withdrawing effects of the bromine and fluorine substituents will deshield the aromatic protons, shifting their resonances downfield.

The predicted quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~ 7.35 | ddd | ³J(H-3, F-4) ≈ 8.5, ⁴J(H-3, H-5) ≈ 2.5, ⁵J(H-3, F-1) ≈ 4.5 |

| H-5 | ~ 7.10 | ddd | ³J(H-5, F-4) ≈ 8.5, ³J(H-5, H-6) ≈ 8.5, ⁴J(H-5, H-3) ≈ 2.5 |

| H-6 | ~ 6.95 | ddd | ³J(H-6, H-5) ≈ 8.5, ⁴J(H-6, F-1) ≈ 8.5, ⁵J(H-6, F-4) ≈ 4.5 |

Note: The chemical shifts and coupling constants are estimated based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a fluorinated aromatic compound like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz spectrometer or equivalent.

-

The spectrometer should be equipped with a probe capable of observing ¹H frequencies.

-

Ensure the spectrometer is properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.

-

Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.

-

Number of Scans: To achieve a good signal-to-noise ratio, 16 to 64 scans are typically acquired.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard for high-resolution spectra.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum to ensure a flat baseline.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

-

Integrate the signals to determine the relative ratios of the different protons.

-

Analyze the multiplicities and coupling constants of the signals to elucidate the structure.

¹H-¹H and ¹H-¹⁹F Coupling Relationships

The following diagram illustrates the key coupling interactions within the this compound molecule that give rise to the complex splitting patterns observed in the ¹H NMR spectrum.

19F NMR of 2-Bromo-1,4-difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) characteristics of 2-Bromo-1,4-difluorobenzene. It includes a summary of expected NMR data, a detailed experimental protocol for data acquisition, and a visualization of the spin-spin coupling network within the molecule. This document is intended to serve as a valuable resource for researchers utilizing fluorinated compounds in chemical synthesis and drug development.

Data Presentation: 19F NMR Parameters

The 19F NMR spectrum of this compound is characterized by two distinct resonances corresponding to the fluorine atoms at the C1 and C4 positions. The chemical shifts (δ) are influenced by the electronic environment, including the presence of the bromine atom and the through-space and through-bond coupling interactions with neighboring protons and the other fluorine atom.

While the primary literature source, C.A. Kerr, K.J. Quinn, and I.D. Rae, Australian Journal of Chemistry, 1980, 33, 2627, contains the definitive experimental data, the specific chemical shifts and coupling constants were not accessible through available databases at the time of this writing. The following table is structured to present this data once obtained. The values are anticipated to be in chloroform-d (B32938) (CDCl3) as the solvent.

| Fluorine Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| F1 | Value not available | ddd | 3JF1-H2, 4JF1-H5, 3JF1-F4 |

| F4 | Value not available | ddd | 3JF4-H3, 3JF4-H5, 3JF1-F4 |

Experimental Protocols

The following is a detailed methodology for acquiring high-resolution 19F NMR spectra of this compound.

1. Sample Preparation:

-

Solvent: Use deuterated chloroform (B151607) (CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl3.

-

Internal Standard: While not always necessary for 19F NMR due to the wide chemical shift range, an internal standard can be used for precise chemical shift referencing. A common standard is trifluorotoluene (C6H5CF3), which gives a sharp singlet at approximately -63.72 ppm. If used, add a small, accurately known amount to the sample.

-

NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A modern high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting 19F is required.

-

Tuning and Matching: Tune and match the probe for the 19F frequency to ensure optimal sensitivity and pulse performance.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width (SW): Set a wide spectral width initially (e.g., 200 ppm) to ensure all fluorine signals are captured. The offset should be centered in the aromatic fluorine region (around -120 to -140 ppm).

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate for good resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

3. Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes for all signals.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the internal standard if used. If no internal standard is used, the solvent-residual signal can be used as a secondary reference, though this is less accurate.

-

Peak Picking and Integration: Identify all peaks and integrate the corresponding signals. The integrals should be proportional to the number of fluorine atoms in each environment.

-

Coupling Constant Analysis: Measure the frequency differences between the split peaks of each multiplet to determine the coupling constants (J-values) in Hertz.

Visualizations

The following diagram illustrates the spin-spin coupling interactions within the this compound molecule.

Caption: Spin-spin coupling network in this compound.

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-Bromo-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) data for the aromatic compound 2-Bromo-1,4-difluorobenzene. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the spectroscopic identification and characterization of this and structurally related molecules. This document outlines the expected spectral features, provides detailed experimental protocols for spectral acquisition, and presents a logical workflow for data interpretation.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂.[1] Its structure consists of a benzene (B151609) ring substituted with one bromine atom and two fluorine atoms at positions 2, 1, and 4, respectively.

| Property | Value |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol [1][2] |

| CAS Number | 399-94-0[1][2] |

| Appearance | Colorless liquid[2] |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its aromatic ring, carbon-hydrogen (C-H), carbon-fluorine (C-F), and carbon-bromine (C-Br) bonds.

Predicted Infrared Spectral Data

While a publicly available, peer-reviewed IR spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the known characteristic absorption frequencies of its constituent functional groups. Aromatic compounds exhibit several characteristic bands.[3][4][5] The substitution pattern on the benzene ring also influences the spectrum, particularly in the fingerprint region.[3][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch[3][4][5] | Medium to Weak |

| 1600 - 1585 | Aromatic C=C Stretch[3][4][5] | Medium |

| 1500 - 1400 | Aromatic C=C Stretch[3][4][5] | Medium |

| 1300 - 1000 | C-F Stretch[6] | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| 690 - 515 | C-Br Stretch[7][8] | Medium to Strong |

Interpretation of Key Absorptions:

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of bands in this region confirms the existence of C-H bonds on the aromatic ring.[3][4][5]

-

Aromatic C=C Stretch (1600 - 1400 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.[3][4][5]

-

C-F Stretch (1300 - 1000 cm⁻¹): The highly polar carbon-fluorine bonds are expected to produce strong absorption bands in this region. The exact position can be influenced by the presence of other substituents on the ring.[6]

-

Aromatic C-H Out-of-Plane Bend (900 - 675 cm⁻¹): The pattern of these strong bands is indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in this region.[3][4]

-

C-Br Stretch (690 - 515 cm⁻¹): The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum.[7][8]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) Fourier-transform infrared (FTIR) spectroscopy is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Logical Workflow for IR Spectral Analysis

Caption: Logical workflow for the analysis of the IR spectrum of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry provides information about the molecular weight and the fragmentation pattern, which aids in structural elucidation.

Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion.

| m/z | Ion | Notes |

| 192 | [C₆H₃⁷⁹BrF₂]⁺ | Molecular ion (M⁺) with the ⁷⁹Br isotope. |

| 194 | [C₆H₃⁸¹BrF₂]⁺ | Molecular ion (M+2) with the ⁸¹Br isotope.[1] |

| 113 | [C₆H₃F₂]⁺ | Loss of a bromine radical from the molecular ion.[1] |

Interpretation of Key Features:

-

Molecular Ion (m/z 192 and 194): The pair of peaks at m/z 192 and 194, with a relative intensity ratio of approximately 1:1, is characteristic of a compound containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]

-

Fragment Ion (m/z 113): The peak at m/z 113 corresponds to the loss of a bromine radical (mass 79 or 81) from the molecular ion, resulting in the [C₆H₃F₂]⁺ fragment.[1] This is a common fragmentation pathway for halogenated aromatic compounds.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Procedure:

-

Sample Introduction: Introduce a small amount of this compound into the ion source. If using GC-MS, the sample is first vaporized and separated from any impurities on a GC column.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization can cause the molecular ion to fragment into smaller, positively charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI-MS experiment can be visualized as a series of bond cleavages.

Caption: Proposed fragmentation pathway for this compound under electron ionization.

Conclusion

The combination of IR and mass spectrometry provides a powerful and complementary approach for the structural elucidation of this compound. The IR spectrum reveals the presence of the key functional groups, including the aromatic ring and the carbon-halogen bonds. The mass spectrum confirms the molecular weight and the presence of a bromine atom, and its fragmentation pattern provides further structural information. This guide serves as a comprehensive resource for researchers and scientists working with this compound, enabling its confident identification and characterization.

References

- 1. This compound | C6H3BrF2 | CID 67862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. irphouse.com [irphouse.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

Synthesis of 2-Bromo-1,4-difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2-Bromo-1,4-difluorobenzene, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document provides a comparative analysis of the core synthesis routes, detailed experimental protocols, and quantitative data to aid researchers in the selection and implementation of the most suitable method for their application.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main strategies: direct electrophilic bromination of 1,4-difluorobenzene (B165170) and the Sandmeyer reaction of 2,5-difluoroaniline (B146615).

Route 1: Direct Electrophilic Bromination

This method involves the direct reaction of 1,4-difluorobenzene with bromine in the presence of a Lewis acid catalyst, typically iron powder. The fluorine atoms are ortho, para-directing, and activating, while bromine is deactivating. The substitution pattern is governed by the directing effects of the fluorine atoms, leading to the desired 2-bromo isomer.

Route 2: Sandmeyer Reaction

This classic transformation in aromatic chemistry provides an alternative route starting from 2,5-difluoroaniline. The aniline (B41778) is first converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. This multi-step process offers a high-yielding and regioselective synthesis.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the key synthesis pathways for this compound.

| Route | Starting Material | Key Reagents | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Direct Bromination | 1,4-Difluorobenzene | Bromine | Iron Powder | 30-60°C | 39.5 | Not Specified | [1] |

| Sandmeyer Reaction | 2,5-Difluoroaniline | NaNO₂, HBr, CuBr | CuBr | <10°C (diazotization) | High (typical for Sandmeyer) | High | [2] |

Note: The yield for the Sandmeyer reaction is stated as "High (typical for Sandmeyer)" as a specific yield for this exact transformation was not found in the searched literature. However, analogous Sandmeyer reactions on similar substrates report yields in the range of 80-95%[2].

Experimental Protocols

Protocol 1: Direct Electrophilic Bromination of 1,4-Difluorobenzene

This protocol is adapted from a Japanese patent describing the synthesis of this compound[1].

Materials:

-

1,4-Difluorobenzene

-

Bromine

-

Iron powder

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Distillation apparatus

Procedure:

-

To a stirred solution of 1,4-difluorobenzene, add iron powder (0.01 to 0.1 equivalents).

-

Slowly add bromine (1.0 to 2.0 equivalents) to the mixture while maintaining the temperature between 30°C and 60°C.

-

After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by GC).

-

Cool the reaction mixture and quench with an aqueous solution of sodium bisulfite to remove excess bromine.

-

Separate the organic layer and wash it sequentially with water, aqueous sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure.

-

The crude product is then purified by distillation to yield this compound.

Protocol 2: Sandmeyer Reaction of 2,5-Difluoroaniline

This protocol is adapted from procedures for the synthesis of isomeric bromodifluorobenzenes[2].

Materials:

-

2,5-Difluoroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Sodium hydroxide (B78521) solution (dilute)

-

Anhydrous sodium sulfate

Procedure:

Part A: Diazotization of 2,5-Difluoroaniline

-

In a flask equipped with a stirrer and thermometer, dissolve 2,5-difluoroaniline in 48% hydrobromic acid.

-

Cool the mixture to below 10°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.

-

Stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture is then subjected to steam distillation to isolate the crude product.

-

Separate the organic layer from the distillate, wash with dilute sodium hydroxide solution, and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and purify by distillation to obtain this compound.

Mandatory Visualizations

Caption: Direct Bromination of 1,4-Difluorobenzene.

Caption: Sandmeyer Reaction Pathway.

Caption: Experimental Workflow for the Sandmeyer Reaction.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-1,4-difluorobenzene. The document details its physical and chemical properties, spectroscopic data, and safety and handling information. A core focus is placed on its reactivity in key organic transformations, including Suzuki-Miyaura cross-coupling, Grignard reagent formation, and nucleophilic aromatic substitution, providing generalized experimental protocols. The guide also discusses the compound's stability and decomposition characteristics. This information is intended to support researchers and professionals in the effective and safe use of this compound in synthetic chemistry and drug development.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a benzene (B151609) ring, allows for a range of chemical transformations. The presence of the bromine atom provides a handle for cross-coupling reactions and the formation of organometallic reagents, while the fluorine atoms influence the electronic properties of the ring and can participate in nucleophilic aromatic substitution reactions. This guide consolidates technical information on the reactivity and stability of this compound to facilitate its application in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. For instance, it has been utilized in the preparation of 1,4-difluoroanthraquinone, a precursor to the antineoplastic agent Ametantrone.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrF₂ | [3][4] |

| Molecular Weight | 192.99 g/mol | [3][4] |

| CAS Number | 399-94-0 | [3][4] |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | -31 °C (lit.) | [4] |

| Boiling Point | 58-59 °C / 20 mmHg (lit.) | [4] |

| Density | 1.708 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.508 (lit.) | [4] |

| Flash Point | 65 °C (closed cup) | [4] |

| Solubility | Insoluble in water. | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound.

NMR Spectroscopy

The 1H and 13C NMR spectra of this compound are complex due to C-F and H-F coupling.

Table 2: 1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 - 6.85 | m | - | Aromatic Protons |

Note: The 1H NMR spectrum will show complex multiplets due to proton-fluorine coupling.

Table 3: 13C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 161.4 (dd, J=250.0, 12.5 Hz) | C-F |

| 158.2 (dd, J=246.3, 13.8 Hz) | C-F |

| 122.9 (dd, J=25.0, 6.3 Hz) | C-H |

| 117.8 (dd, J=22.5, 6.3 Hz) | C-H |

| 114.9 (dd, J=18.8, 3.8 Hz) | C-H |

| 109.9 (d, J=28.8 Hz) | C-Br |

Note: Assignments are predicted based on analogous structures and are subject to complex splitting patterns due to C-F coupling.[5][6][7]

Mass Spectrometry

The mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine (79Br and 81Br in an approximate 1:1 ratio).[8][9]

Table 4: Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Ion | Notes |

| 192/194 | [C₆H₃BrF₂]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 113 | [C₆H₃F₂]⁺ | Loss of bromine radical from the molecular ion. |

| 93 | [C₅H₂F]⁺ | Further fragmentation. |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorptions for the aromatic ring and the carbon-halogen bonds.[10][11]

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1300 - 1100 | C-F stretch |

| 1100 - 1000 | C-Br stretch |

| 900 - 675 | Aromatic C-H out-of-plane bend |

Reactivity

This compound exhibits reactivity at both the carbon-bromine and carbon-fluorine bonds, making it a valuable synthetic intermediate.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl > F.[2]

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add an anhydrous solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Grignard Reagent Formation

This compound can be converted to the corresponding Grignard reagent by reaction with magnesium metal. The reactivity of halogens in Grignard reagent formation follows the trend I > Br > Cl > F.[12][13][14] The resulting organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles.

This protocol is a proposed method and should be optimized for specific experimental setups. All glassware must be rigorously dried.

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere. Gently warm the flask until the iodine sublimes.

-

Initiation: Add anhydrous THF to cover the magnesium. Prepare a solution of this compound (1.0 eq.) in anhydrous THF in a dropping funnel and add a small portion to the magnesium suspension. Gentle warming may be required to initiate the reaction.

-

Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition, continue to stir at room temperature for 1-2 hours.

-

Reaction with Electrophile: Cool the Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq.) in anhydrous THF dropwise.

-

Quenching and Work-up: After the reaction is complete, slowly add a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and removal of the solvent, the crude product is purified, typically by column chromatography or distillation.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is more reactive in palladium-catalyzed couplings, the C-F bond can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups. However, even without strong activation, SNAr can occur under certain conditions, especially with potent nucleophiles. The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I.[15]

This is a generalized procedure for the reaction with an amine nucleophile and may require optimization.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the amine nucleophile (e.g., morpholine, 1.2-2.0 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP).

-

Reaction: Heat the mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. The crude product is then purified by an appropriate method such as column chromatography.

Stability and Decomposition

This compound is stable under normal temperatures and pressures.[3] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[4]

Incompatibilities

The compound is incompatible with strong oxidizing agents.[3]

Hazardous Decomposition Products

Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[3][10] There is no specific decomposition temperature readily available from thermogravimetric analysis (TGA) in the reviewed literature, but studies on related halobenzenes suggest that decomposition typically occurs at elevated temperatures.[4][16]

Safety and Handling

This compound is classified as a warning-level hazard. It causes skin and serious eye irritation and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator may be necessary.[4]

-

Handling: Avoid contact with skin and eyes. Avoid breathing vapors or mist. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from sources of ignition.[4]

Biological Signaling Pathways

Based on a comprehensive review of the available literature, there is no evidence to suggest that this compound is directly involved in any known biological signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate for the construction of more complex, biologically active molecules.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its distinct reactivity at the C-Br and C-F bonds allows for a range of transformations, including the formation of C-C and C-heteroatom bonds. While stable under normal conditions, appropriate safety precautions must be taken during its handling and use, particularly concerning its irritant properties and combustibility. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application.

References

- 1. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. whitman.edu [whitman.edu]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. 2-Bromo-1,4-dichlorobenzene(1435-50-3) 13C NMR spectrum [chemicalbook.com]

- 6. FTIR [terpconnect.umd.edu]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. savemyexams.com [savemyexams.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. vapourtec.com [vapourtec.com]

- 16. "Thermal decomposition of chlorobenzene in an atmosphere of hydrogen" by Edward Robert Ritter [digitalcommons.njit.edu]

An In-depth Technical Guide to 2-Bromo-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,4-difluorobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical properties, common synonyms, key chemical transformations, and detailed experimental protocols relevant to its synthesis and application.

Chemical Identity and Properties

This compound is a halogenated aromatic compound widely utilized as a building block in the synthesis of more complex molecules. Its physical and chemical properties are summarized below.

Table 1: Synonyms and Chemical Identifiers

| Name Type | Identifier |

| IUPAC Name | This compound |

| Common Synonyms | 1-Bromo-2,5-difluorobenzene |

| 2,5-Difluorobromobenzene | |

| Benzene, 2-bromo-1,4-difluoro- | |

| 1,4-Difluoro-2-bromobenzene | |

| CAS Number | 399-94-0 |

| EC Number | 206-920-0 |

| PubChem CID | 67862 |

| MDL Number | MFCD00000345 |

| UNII | U82UU94PVP |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Melting Point | -31 °C | [1] |

| Boiling Point | 58-59 °C at 20 mmHg | [1] |

| Density | 1.708 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.508 | [1] |

| Flash Point | 65 °C (149 °F) - closed cup | |

| Solubility | Insoluble in water |

Synthesis of this compound

A common and effective method for the synthesis of aryl bromides from aryl amines is the Sandmeyer reaction. This reaction proceeds via the diazotization of an aniline (B41778) derivative, followed by a copper(I) bromide-mediated substitution. While a specific protocol for this compound is not widely published, the following detailed procedure is adapted from a well-established synthesis of the isomeric 1-bromo-3,5-difluorobenzene (B42898), which utilizes 3,5-difluoroaniline (B1215098) as a starting material.[2][3] The analogous starting material for the target compound would be 2,5-difluoroaniline (B146615) .

Experimental Protocol: Synthesis via Sandmeyer Reaction (Adapted)

Materials:

-

2,5-Difluoroaniline

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Starch-iodide paper

Procedure:

Step 1: Diazotization of 2,5-Difluoroaniline

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,5-difluoroaniline (1.0 mol) and 48% hydrobromic acid (2.5 mol).

-

Cool the mixture to below 0 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.0 mol) in water dropwise, ensuring the temperature of the reaction mixture is maintained between -5 °C and 0 °C.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. The addition is complete when a blue-black color is immediately observed upon testing.

Step 2: Sandmeyer Reaction

-

In a separate large flask equipped for steam distillation, prepare a boiling mixture of copper(I) bromide (0.5 mol) in 48% hydrobromic acid (0.5 mol).

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling CuBr/HBr mixture. Nitrogen gas will be evolved vigorously.

-

During the addition, the product will begin to co-distill with steam. Continue the steam distillation until no more organic product is collected.

Step 3: Work-up and Purification

-

Separate the organic layer from the distillate in a separatory funnel.

-

Wash the organic phase sequentially with deionized water, 5% NaOH solution to remove any acidic impurities, and finally with water until the washings are neutral.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Caption: A representative workflow for the synthesis of this compound via a Sandmeyer reaction.

Key Applications and Experimental Protocols

A significant application of this compound is its role as a precursor in the synthesis of anthraquinone-based pharmaceuticals.[1][3] Specifically, it is used to prepare 1,4-difluoroanthraquinone, an intermediate for the anticancer agent Ametantrone. This transformation is typically achieved through a Friedel-Crafts acylation reaction with phthalic anhydride (B1165640).

Experimental Protocol: Synthesis of 1,4-Difluoro-2-bromoanthraquinone

Materials:

-

This compound

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) as solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate solution

-

Deionized water

Procedure:

Step 1: Friedel-Crafts Acylation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous aluminum chloride (2.5 equivalents) to anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 equivalent) and phthalic anhydride (1.0 equivalent) in anhydrous DCM.

-

Slowly add the solution of the reactants to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Cyclization

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Stir vigorously until all the aluminum salts are dissolved.

-

Separate the organic layer. Extract the aqueous layer with two portions of DCM.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Bromo-4,5-difluorobenzoyl)benzoic acid.

-

The crude intermediate can be cyclized to the anthraquinone (B42736) by heating in concentrated sulfuric acid or polyphosphoric acid to afford 1,4-Difluoro-2-bromoanthraquinone, which can then be purified by recrystallization or column chromatography.

Caption: Logical pathway for the synthesis of the Ametantrone precursor via Friedel-Crafts acylation.

Other Key Chemical Transformations

Lithiation: this compound can undergo lithiation reactions.[1] Treatment with strong bases like lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi) can result in the formation of an organolithium reagent. This intermediate is highly reactive and can be quenched with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. The position of lithiation is directed by the substituents on the ring.

Suzuki Coupling: The bromo-substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and materials science.

References

Safety, handling, and storage of 2-Bromo-1,4-difluorobenzene

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Bromo-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with applications in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules.[1] Its utility in creating precursors for molecules like ametantrone (B1665964) highlights its importance in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the safety, handling, and storage of this compound to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is critical for safe handling.

GHS Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Combustible Liquid | 4 |

Signal Word: Warning[4]

Pictogram:

-

GHS07: Exclamation Mark[4]

Hazard Statements:

-

H227: Combustible liquid.[5]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| Prevention | |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |

| P264 | Wash skin thoroughly after handling.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[5] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[5] |

| P362 | Take off contaminated clothing and wash before reuse.[5] |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[5] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[5] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol [4] |

| Appearance | Clear, colorless liquid[7] |

| Melting Point | -31 °C |

| Boiling Point | 58-59 °C at 20 mmHg |

| Density | 1.708 g/mL at 25 °C |

| Flash Point | 65 °C (149 °F) - closed cup |

| Refractive Index | n20/D 1.508 |

Safe Handling and Storage

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

-

Eye and Face Protection: Chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) are mandatory.[7] A face shield may be required for procedures with a higher risk of splashing.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8] Gloves must be inspected before use and disposed of properly after handling the chemical.[4]

-

Body Protection: A flame-resistant lab coat that is fully buttoned is required.[8] For larger quantities or tasks with a higher risk of splashing, impervious clothing may be necessary.[10]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK (EN14387) respirator filter).

Storage

-

Store in a cool, dry, and well-ventilated place away from sources of ignition.[7][11]

-

Keep containers tightly closed to prevent the escape of vapors and contact with moisture.[4][11]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

-

It is recommended to store under an inert gas as the compound can be hygroscopic.[4]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: The compound is combustible and may form explosive mixtures with air upon intense heating.[5] Hazardous decomposition products can include carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.[11]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]

-

Containment and Cleanup: For small spills, absorb with an inert material such as dry sand or earth and place in a sealed container for disposal.[7] For larger spills, dike the area to prevent spreading.

References

- 1. This compound 98% | 399-94-0 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Bromo-2,5-difluorobenzene | 399-94-0 [chemicalbook.com]

- 4. capotchem.cn [capotchem.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C6H3BrF2 | CID 67862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(399-94-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. fishersci.com [fishersci.com]

The Evolving Landscape of 2-Bromo-1,4-difluorobenzene Derivatives in Biological Applications: A Technical Overview

For Immediate Release

[City, State] – December 6, 2025 – As the quest for novel therapeutic agents continues, the scientific community is increasingly turning its attention to the potential of halogenated aromatic compounds. Among these, 2-Bromo-1,4-difluorobenzene and its derivatives are emerging as a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the current understanding of the biological activities of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. While direct biological data on the parent compound is limited, its utility as a precursor for synthesizing biologically active molecules, particularly in the realms of anticancer and antimicrobial research, is becoming increasingly evident.

From Precursor to Potent Agent: The Synthetic Versatility of this compound

This compound serves as a crucial starting material for the synthesis of more complex molecules with significant biological potential. Its chemical structure allows for a variety of chemical modifications, making it an attractive building block for creating diverse libraries of compounds for biological screening. The primary known application of this compound is in the preparation of 1,4-difluoroanthraquinone, a precursor to the anticancer agent Ametantrone.[1][2][3] This highlights the foundational role of this compound in the development of therapeutic agents.

Anticancer Potential of Fluorinated Aromatic Derivatives

Recent research has demonstrated the potent anticancer activities of fluoroaryl-substituted compounds. A notable study focused on the synthesis of derivatives of FL118, a camptothecin-related small molecule, by introducing fluoroaryl groups at the 7-position.[4] Several of these derivatives, including those with a difluorophenyl moiety, exhibited significant cytotoxicity against a panel of human cancer cell lines.

The synthesis of these promising anticancer agents involves a multi-step process, which is depicted in the workflow diagram below. This process underscores the strategic incorporation of the fluorinated phenyl group to enhance the therapeutic efficacy of the parent compound.

Caption: General synthesis workflow for fluoroaryl-substituted anticancer agents.

The quantitative analysis of the cytotoxic effects of these derivatives reveals their potential as lead compounds in cancer therapy. The half-maximal inhibitory concentration (IC50) values for selected difluorophenyl-substituted FL118 derivatives are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (nM)[4] |

| 7c (3,5-difluorophenyl derivative) | HepG2 (Liver Cancer) | 35 |

| A549 (Lung Cancer) | 28 | |

| HeLa (Cervical Cancer) | 41 | |

| HCT116 (Colorectal Cancer) | 33 | |

| 7n (2,4-difluorophenyl derivative) | HepG2 (Liver Cancer) | 15 |

| A549 (Lung Cancer) | 9 | |

| HeLa (Cervical Cancer) | 22 | |

| HCT116 (Colorectal Cancer) | 18 |

These findings suggest that the position of the fluorine atoms on the phenyl ring significantly influences the anticancer activity.[4]

Antimicrobial Applications and Screening Methodologies

While specific examples of antimicrobial derivatives of this compound are not yet prevalent in the literature, the broader class of halogenated aromatic compounds has shown promise in combating microbial infections. The development of novel antimicrobial agents is a critical area of research, and standardized protocols are essential for evaluating the efficacy of new compounds.

The initial screening of novel synthetic compounds for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and assessing the zone of inhibition.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2][3] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[3]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-1,4-difluorobenzene. This substrate is a valuable building block for the synthesis of various fluorinated biaryl compounds, which are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine incorporation on the metabolic stability, lipophilicity, and binding affinity of drug candidates. The C-Br bond in this compound is significantly more reactive than the C-F bonds in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the bromine-substituted position.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These examples demonstrate the versatility of the protocol for the synthesis of a range of functionalized 2',5'-difluorobiphenyls.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O (5:1) | 100 | 12 | 85-95 |

| 2 | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 88-98 |

| 3 | (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME/H₂O (3:1) | 85 | 18 | 80-90 |

| 4 | (3-Aminophenyl)boronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | DMF/H₂O (10:1) | 110 | 10 | 75-85 |

| 5 | (4-Vinylphenyl)boronic acid | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 14 | 82-92 |

| 6 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | KF (3) | THF/H₂O (4:1) | 80 | 24 | 70-80 |

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene, anhydrous (10 mL)

-

Water, deionized and degassed (2 mL)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-